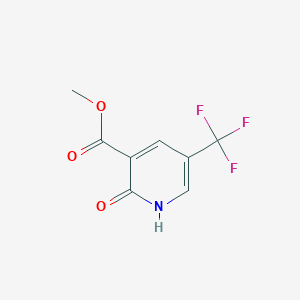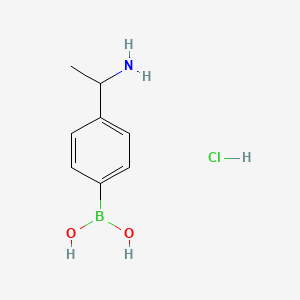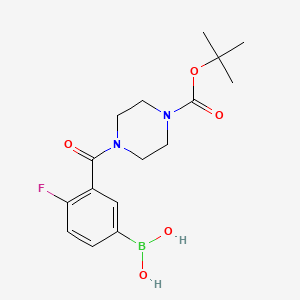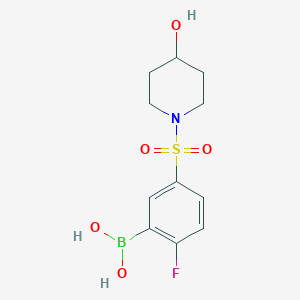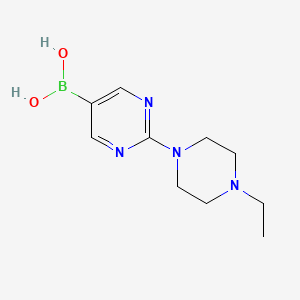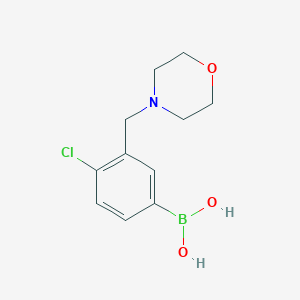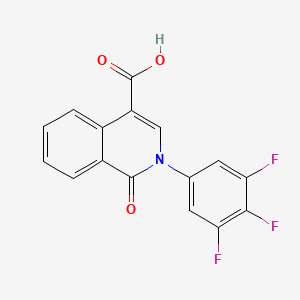
1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid
Descripción general
Descripción
1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid (TFPDI) is an organic compound with a molecular formula of C13H9F3NO2. It is a derivative of isoquinoline, a heterocyclic compound that is composed of a six-membered ring containing two nitrogen atoms. TFPDI has been extensively studied for its potential applications in pharmaceutical and biomedical research.
Aplicaciones Científicas De Investigación
Synthesis and Structure Elucidation
1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid derivatives have been synthesized through systematic approaches involving esterification and alkylation reactions. Structural characterizations using NMR spectroscopy and X-ray crystallography have been performed, providing insights into their molecular structures and potential interactions with protein targets (Hayani et al., 2021).
Anticancer Potential
Research has been conducted on derivatives of 1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid to explore their anticancer effects, particularly against the breast cancer MCF-7 cell line. Significant anticancer activity has been observed in some derivatives when compared to reference compounds, indicating potential therapeutic applications in cancer treatment (Gaber et al., 2021).
Antibacterial Applications
Studies on derivatives of this compound have led to the development of antibacterial preparations with a wide spectrum of activity. These include compounds such as oxolinic acid and norfloxacin, highlighting the potential of these derivatives in creating effective antibacterial agents (Glushkov et al., 1988).
Free-Radical Scavenging and Enzyme Inhibitory Activity
3,4-Dihydroisoquinoline-3-carboxylic acid derivatives, related to 1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid, have been synthesized and tested for free-radical scavenging activity. They have shown capabilities in inhibiting enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase, suggesting potential for therapeutic use in oxidative-stress-related diseases (Solecka et al., 2014).
Antimycobacterial Properties
Novel derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis. Some derivatives have shown significant activity, indicating their potential as antimycobacterial agents (Senthilkumar et al., 2009).
Propiedades
IUPAC Name |
1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO3/c17-12-5-8(6-13(18)14(12)19)20-7-11(16(22)23)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDVOYOPIOZINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



